

Application Notes & Protocols: High-Throughput Screening with Butein Tetramethyl Ether

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Compound of Interest

Compound Name: *Butein tetramethyl ether*

Cat. No.: *B139619*

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Introduction

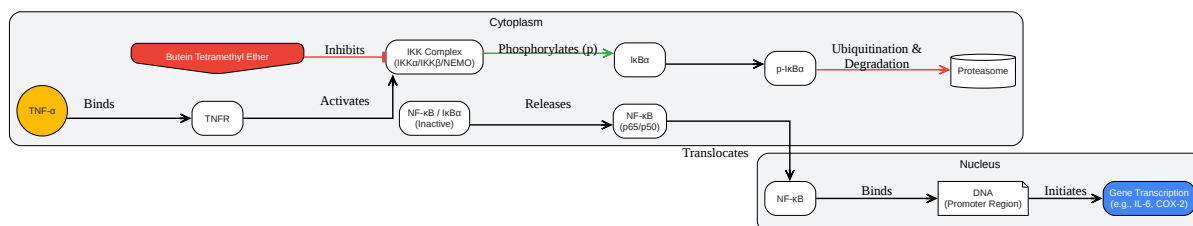
Butein, a chalcone found in various medicinal plants, is a well-documented modulator of multiple critical cellular signaling pathways, including those involved in inflammation, cancer, and oxidative stress.[1][2] Its derivative, **Butein tetramethyl ether** (CAS 155048-06-9), offers a chemical scaffold with modified properties that may enhance its potency, selectivity, or pharmacokinetic profile.[3][4] While extensive high-throughput screening (HTS) data for **Butein tetramethyl ether** is not yet widely published, its structural similarity to Butein allows for the adaptation of established screening protocols.

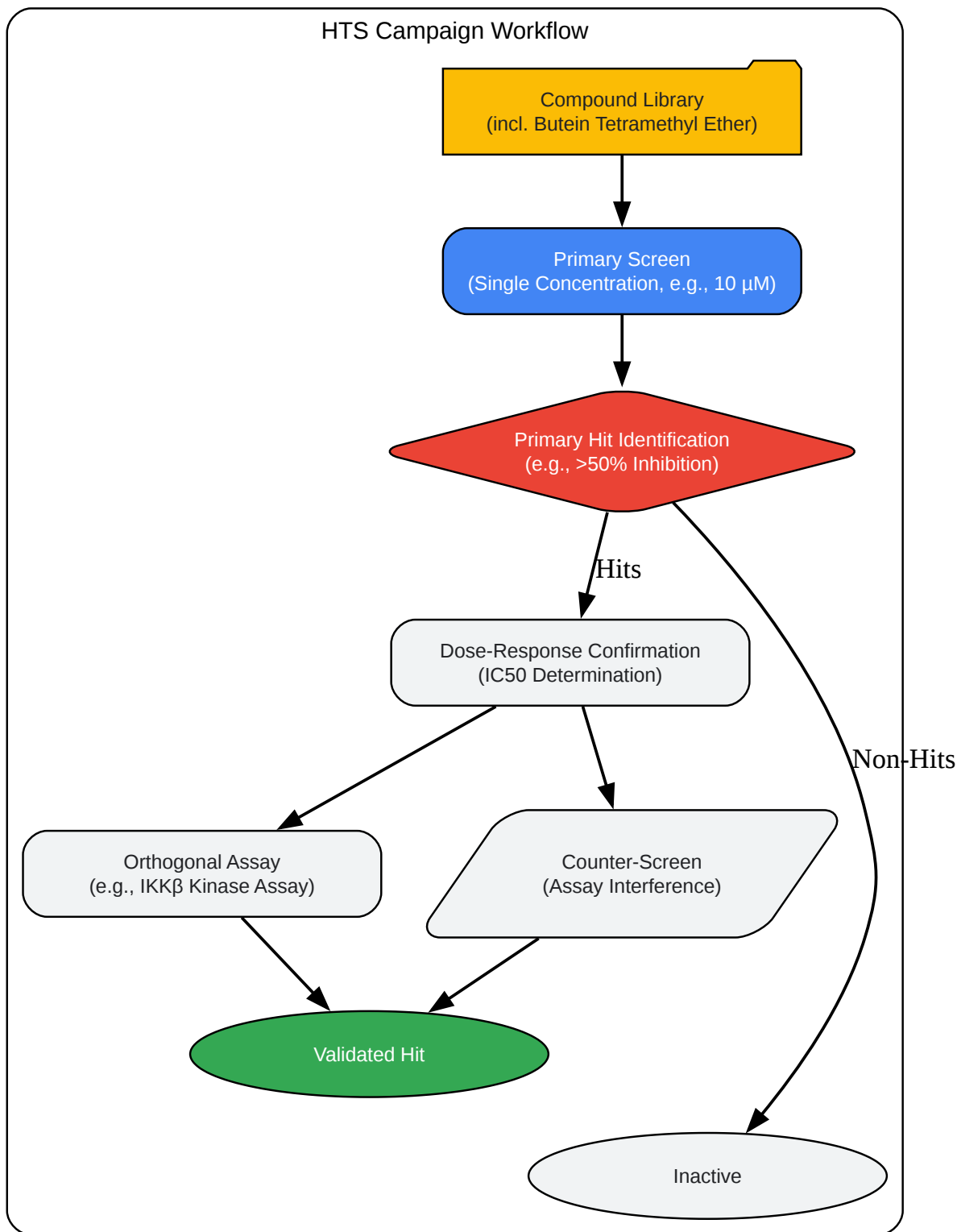
These application notes provide exemplary protocols for a high-throughput screening campaign to identify and characterize the inhibitory activity of **Butein tetramethyl ether**, focusing on the well-established NF- κ B signaling pathway, a primary target of the parent compound, Butein.[1][5]

Key Target Pathway: NF- κ B Signaling

The Nuclear Factor-kappaB (NF- κ B) pathway is a central regulator of the inflammatory response. Butein has been shown to directly inhibit I κ B α kinase beta (IKK β), preventing the phosphorylation and degradation of the NF- κ B inhibitor, I κ B α . [1] This action sequesters the NF- κ B complex in the cytoplasm, preventing the transcription of pro-inflammatory genes. The

following diagram illustrates this pathway and the proposed point of inhibition for Butein and its analogs.





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